(R)-FlorhydralR

Description

Properties

IUPAC Name |

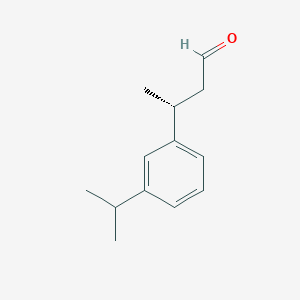

(3R)-3-(3-propan-2-ylphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBQTOZYGEWCJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=O)C1=CC=CC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457925 | |

| Record name | (R)-FlorhydralR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457928-60-8 | |

| Record name | (R)-FlorhydralR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Florhydral®: Structure, Properties, and Enantioselective Synthesis

Introduction: The Significance of Chirality in Modern Fragrance Chemistry

In the intricate world of fragrance chemistry, the three-dimensional arrangement of atoms within a molecule can dramatically alter its olfactory perception. A case in point is Florhydral®, a synthetic aldehyde prized for its fresh, floral, and aqueous scent reminiscent of lily-of-the-valley (muguet).[1][2][3][4][5] While often utilized as a racemic mixture, the individual enantiomers of Florhydral® possess distinct odor profiles. This guide focuses on the (R)-enantiomer, providing a comprehensive overview of its chemical structure, physicochemical properties, and, most critically, a detailed exploration of its enantioselective synthesis. Understanding the stereospecific synthesis of (R)-Florhydral® is paramount for researchers and drug development professionals seeking to harness the unique properties of chiral molecules, whether for fragrance applications or as building blocks in complex chemical syntheses. The (-)-(R)-isomer is noted to have a marine-plastic undertone, in contrast to its (S)-counterpart which delivers a greener, more intense muguet effect.[6]

Chemical Structure and Nomenclature

(R)-Florhydral® is a chiral aromatic aldehyde. Its structure features a butanal chain attached to an isopropyl-substituted benzene ring, with the chiral center located at the beta-position relative to the aldehyde group.

-

Chemical Name: (3R)-3-(3-propan-2-ylphenyl)butanal[7]

-

Synonyms: (R)-Florhydral®, (βR)-β-Methyl-3-(1-methylethyl)benzenepropanal[7]

-

CAS Number: 457928-60-8[7]

Caption: Chemical structure of (R)-Florhydral® with the chiral center indicated.

Physicochemical Properties

A summary of the key physicochemical properties of Florhydral® (racemic, unless otherwise specified) is provided below. These properties are crucial for formulation development, stability testing, and regulatory compliance.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6][10] |

| Odor | Fresh, floral, green, muguet, watery, slightly ozonic | [1][2][6] |

| Density | 0.935 - 0.954 g/cm³ at 25°C | [6] |

| Boiling Point | 251.3°C - 257°C at 760 mmHg | [6][9][11] |

| Flash Point | 68°C - 103.6°C | [6][9][11] |

| Vapor Pressure | 0.0200 hPa at 20°C | [6] |

| Solubility | Soluble in alcohol and oils | [11] |

| Log P (octanol/water) | 3.8 | [6][9] |

Enantioselective Synthesis of (R)-Florhydral®

The synthesis of enantiomerically pure (R)-Florhydral® is a significant challenge that showcases the precision of modern asymmetric catalysis. While the racemic material is commonly produced via hydroformylation of m-diisopropenylbenzene, achieving a high enantiomeric excess of the (R)-isomer requires a stereocontrolled approach.[9][10] The most effective reported method involves the asymmetric hydrogenation of a prochiral allylic alcohol precursor.[7][8]

Causality Behind the Synthetic Strategy

The choice of asymmetric hydrogenation of an allylic alcohol followed by oxidation is a strategic one, driven by several key factors:

-

High Enantioselectivity: Modern chiral catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, can achieve very high levels of enantioselectivity (up to 97% ee) in the hydrogenation of prochiral olefins.[7][8] This high degree of control is difficult to achieve through other methods like chiral resolution, which is often less efficient.

-

Atom Economy: Hydrogenation is an addition reaction, making it highly atom-economical. It avoids the use of stoichiometric chiral auxiliaries that would later need to be removed.

-

Mild Reaction Conditions: Catalytic hydrogenations can often be carried out under relatively mild conditions of temperature and pressure, which helps to prevent side reactions and preserve the integrity of the desired product.

-

Two-Step Efficiency: The conversion of the resulting chiral alcohol to the target aldehyde is a straightforward oxidation step, making the overall synthesis concise and efficient.

Synthetic Workflow Diagram

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. Perfumers Apprentice - Florhydral® (Givaudan) [shop.perfumersapprentice.com]

- 5. Florhydral™ | Givaudan [givaudan.com]

- 6. US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ethz.ch [ethz.ch]

- 10. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 11. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]

(R)-Florhydral: A Technical Guide for Researchers and Drug Development Professionals

(3R)-3-(3-propan-2-ylphenyl)butanal

CAS Number: 457928-60-8

Introduction

(R)-Florhydral, chemically known as (3R)-3-(3-propan-2-ylphenyl)butanal, is a chiral molecule primarily recognized for its potent olfactory properties. It is the (R)-enantiomer of Florhydral, a synthetic fragrance ingredient valued for its fresh, floral, and green scent reminiscent of lily-of-the-valley.[1][2] While its principal application lies within the fragrance industry, emerging research into the biological activities of its derivatives suggests a potential for broader applications, warranting a closer examination by the scientific and drug development communities. This guide provides a comprehensive overview of the chemical synthesis, properties, and current and potential applications of (R)-Florhydral.

Chemical Properties and Stereochemistry

Florhydral possesses a chiral center at the beta-position to the aldehyde group, leading to the existence of two enantiomers: (R)-Florhydral and (S)-Florhydral.[2] These enantiomers exhibit distinct olfactory characteristics. The (+)-(S)-isomer is reported to have a greener, more intense muguet (lily-of-the-valley) scent, while the (−)-(R)-isomer presents a marine-plastic undertone.[1]

| Property | Value | Source |

| IUPAC Name | (3R)-3-(3-propan-2-ylphenyl)butanal | Alfa Aesar |

| CAS Number | 457928-60-8 | Alfa Aesar |

| Molecular Formula | C13H18O | [1][3] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 251.3°C at 760 mmHg (for racemate) | [1] |

| Flash Point | 103.6°C (for racemate) | [1] |

| Density | 0.935–0.954 g/cm³ at 25°C (for racemate) | [1] |

Synthesis of (R)-Florhydral

The commercial production of Florhydral typically yields a racemic mixture. However, enantioselective synthesis routes have been developed to isolate the individual (R) and (S) enantiomers, which is of particular interest for applications where stereospecific interactions are crucial.

Racemic Synthesis

The industrial synthesis of racemic Florhydral is achieved through a rhodium-catalyzed hydroformylation of m-diisopropenylbenzene.[1][4] This process involves the addition of a formyl group and a hydrogen atom across one of the double bonds of the starting material. A subsequent hydrogenation step reduces the remaining double bond to yield Florhydral.[1] A patent filed by Givaudan Corp. describes this hydroformylation process, highlighting its utility in producing fragrance compounds.[5]

Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-Florhydral requires stereoselective methods. Two primary approaches have been reported:

-

Enzymatic Resolution: Biocatalytic methods employing lipases have been successfully used to resolve the enantiomers of Florhydral.[6][7] This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the (R) and (S) forms.

-

Asymmetric Hydrogenation: A key step in an alternative catalytic route involves the enantioselective hydrogenation of an unsaturated precursor, (E)-3-(3-isopropylphenyl)but-2-en-1-ol. This reaction, utilizing a chiral iridium-phosphinooxazoline catalyst, can achieve high asymmetric induction (up to 97%), yielding the desired enantiomer.[6][7]

The following diagram illustrates a generalized workflow for the asymmetric synthesis of (R)-Florhydral.

Caption: Generalized workflow for the asymmetric synthesis of (R)-Florhydral.

Applications

Fragrance Industry

The primary application of (R)-Florhydral and its racemic mixture is in the fragrance industry.[8] It is used to impart a fresh, floral, and green character, particularly a lily-of-the-valley note, to a wide range of products including perfumes, soaps, detergents, and cosmetics.[1][5] Its stability and performance make it a valuable component in various formulations.[4] Florhydral is also considered a suitable replacement for Lilial®, a fragrance ingredient that has faced regulatory restrictions.[4]

Potential in Drug Development

While predominantly used as a fragrance, preliminary studies have explored the biological activity of Florhydral derivatives. A study on the antiparasitic activities of various compounds tested acyl hydrazones of Florhydral against Toxoplasma gondii and Leishmania major parasites.[6] This suggests that the molecular scaffold of Florhydral could serve as a starting point for the development of new therapeutic agents. The exploration of chiral derivatives is particularly relevant in drug development, as the biological activity of enantiomers can differ significantly.[9]

Future Perspectives

The established use of (R)-Florhydral in the fragrance industry is a testament to its unique olfactory properties. For researchers in drug development, the key takeaway is the potential of its chiral scaffold. The reported antiparasitic activity of its derivatives, although preliminary, opens a new avenue for investigation. Further research into the synthesis of novel derivatives and their screening for a broader range of biological activities could unlock new therapeutic applications for this class of molecules. The principles of asymmetric synthesis, crucial for obtaining enantiomerically pure compounds like (R)-Florhydral, are central to the development of modern chiral drugs.[9]

References

-

Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). A New Enantioselective Catalytic Route to Florhydral ®. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Biocatalysed synthesis of the enantiotners of the floral odorant Florhydral (R). Retrieved January 12, 2026, from [Link]

-

ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved January 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). floral butanal florhydral (Givaudan). Retrieved January 12, 2026, from [Link]

-

Perfumer & Flavorist. (2012). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Florhydral. Retrieved January 12, 2026, from [Link]

- Google Patents. (1990). US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal.

-

PubMed Central. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved January 12, 2026, from [Link]

Sources

- 1. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Florhydral | C13H18O | CID 86209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 5. US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. floral butanal, 125109-85-5 [thegoodscentscompany.com]

- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(3-isopropylphenyl)butanal

An In-Depth Technical Guide to the

Abstract

3-(3-isopropylphenyl)butanal, commercially known as Florhydral®, is a pivotal synthetic aldehyde in the modern perfumer's palette, prized for its fresh, green, and transparent lily-of-the-valley (muguet) character.[1][2][3] Its unique olfactory profile imparts a naturalistic, dewy freshness to floral and citrus fragrance compositions.[2][4] This technical guide provides an in-depth exploration of the core synthetic methodologies for 3-(3-isopropylphenyl)butanal, designed for researchers, chemists, and professionals in the fragrance and drug development industries. The narrative emphasizes the causality behind experimental choices, focusing on the predominant industrial hydroformylation route while also exploring alternative and enantioselective strategies. All protocols are presented with a focus on scientific integrity, supported by authoritative references.

Introduction: The Olfactive and Chemical Landscape of 3-(3-isopropylphenyl)butanal

First patented by Givaudan in 1988, 3-(3-isopropylphenyl)butanal emerged as a highly versatile and impactful aroma chemical.[4][5] It possesses a chiral center at the β-carbon relative to the aldehyde, and its enantiomers exhibit distinct odor profiles; the (+)-(S)-isomer is noted for a more intense green muguet character, while the (–)-(R)-isomer has a marine-like nuance.[1][6] Industrially, it is typically produced and used as a racemate.[4]

Its primary application lies in fine fragrances, personal care products, and laundry detergents, where it provides lift, volume, and a natural floral quality.[2][3] Recommended usage levels are typically low, ranging from 0.2% to 2% of the fragrance concentrate, attesting to its high odor strength and diffusiveness.[2][7]

Table 1: Physicochemical Properties of 3-(3-isopropylphenyl)butanal

| Property | Value | Reference(s) |

| Chemical Name | 3-(3-isopropylphenyl)butanal | [1][7] |

| Synonyms | Florhydral®, Floral Butanal | [1][4] |

| CAS Number | 125109-85-5 | [1][7] |

| Molecular Formula | C₁₃H₁₈O | [1][7] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Floral (Muguet), Green, Watery, Aldehydic | [1][3] |

| Boiling Point | 251-257 °C at 760 mmHg | [1][3] |

| Flash Point | ~103 °C (Closed Cup) | [1] |

The Industrial Standard: A Two-Step Hydroformylation Approach

The commercial synthesis of 3-(3-isopropylphenyl)butanal is dominated by a rhodium-catalyzed hydroformylation process, often referred to as the "oxo" process.[1][8] This method is prized for its atom economy and ability to directly install the required aldehyde functionality. The synthesis begins with the readily available starting material, m-diisopropenylbenzene.[5]

Strategic Overview

The industrial synthesis is a two-step sequence. First, one of the two vinyl groups of m-diisopropenylbenzene is selectively hydroformylated to produce the intermediate, 3-(3-isopropenylphenyl)butanal. In the second step, the remaining vinyl group is catalytically hydrogenated to the target isopropyl group, yielding the final product.

Causality in Experimental Design

The choice of a two-step process starting from the di-vinyl compound is driven by economics and raw material availability.[5] However, this route presents a significant challenge: minimizing the formation of the dialdehyde byproduct, 1,3-di-(1-formylpropan-2-yl)benzene.[1][5] The formation of this byproduct increases substantially when the conversion of the starting material exceeds approximately 40%.[1] Therefore, industrial protocols are carefully optimized to balance conversion rates with selectivity, often recycling the unreacted starting material to improve the overall yield.[5] The use of a rhodium-based catalyst is critical; rhodium complexes offer high activity and selectivity under milder conditions (lower pressure and temperature) compared to older cobalt-based systems.[8][9]

Detailed Experimental Protocol (Adapted from Patent Literature)

Step 1: Hydroformylation of m-Diisopropenylbenzene [5]

-

Reactor Setup: A high-pressure autoclave reactor is charged with m-diisopropenylbenzene (1.0 eq), triphenylphosphine (a ligand to stabilize and modify the catalyst), and a rhodium catalyst such as RhHCO(PPh₃)₃ (carbonylhydridorhodium(I)).

-

Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: The reactor is pressurized with an equimolar mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, to approximately 500 psi (34 atm).

-

Heating: The mixture is heated to 110-140 °C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) to ensure conversion does not significantly exceed the optimal 40-50% range.

-

Work-up: After cooling and depressurization, the crude reaction mixture contains the desired intermediate [3-(3-isopropenylphenyl)butanal], unreacted starting material, and byproducts. This mixture is carried forward to the next step.

Step 2: Hydrogenation to 3-(3-isopropylphenyl)butanal [5]

-

Catalyst Addition: The crude product from Step 1 is transferred to a suitable hydrogenation reactor. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added.

-

Hydrogen Atmosphere: The reactor is purged and pressurized with hydrogen gas.

-

Reaction: The reaction is stirred at a moderately elevated temperature until GC analysis confirms the complete reduction of the isopropenyl group to an isopropyl group.

-

Purification: The catalyst is removed by filtration. The resulting crude liquid is then purified by fractional distillation under reduced pressure to separate the final product, 3-(3-isopropylphenyl)butanal, from lower-boiling unreacted materials and higher-boiling byproducts.

Table 2: Representative Hydroformylation Reaction Parameters

| Parameter | Condition | Rationale / Comment | Reference(s) |

| Catalyst | Rhodium complex, e.g., RhHCO(PPh₃)₃ | High activity and selectivity for aldehyde formation. | [1][5] |

| Syngas Pressure | 250-500 psi (17-34 atm) | Sufficient pressure to drive the reaction while remaining manageable for industrial reactors. | [1][5] |

| Temperature | 110-140 °C | Balances reaction rate with catalyst stability and selectivity. | [1][5] |

| Conversion Limit | ~40% | Critical for minimizing the formation of the dialdehyde byproduct. | [1] |

| Overall Yield | ~70% (after recycling starting material) | Demonstrates the efficiency of the process despite the conversion limit. | [5] |

Alternative Synthetic Strategies: A Conceptual Exploration

While hydroformylation is the industrial mainstay, classic organic reactions offer alternative, albeit less direct, pathways. These routes are valuable for academic exploration and potentially for the synthesis of specific analogs.

Friedel-Crafts Acylation Approach

The Friedel-Crafts reaction is a fundamental tool for attaching substituents to an aromatic ring.[10] A plausible, though multi-step, synthesis could be designed starting from cumene (isopropylbenzene).

Retrosynthetic Analysis:

The target aldehyde can be envisioned as arising from the corresponding ketone, which in turn can be formed via a Friedel-Crafts acylation of cumene.

Conceptual Protocol:

-

Friedel-Crafts Acylation: Cumene is reacted with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(3-isopropylphenyl)ethan-1-one.[11] The meta isomer would be a minor product, presenting a significant selectivity challenge.

-

Wittig Reaction: The resulting ketone is subjected to a Wittig reaction using an appropriate phosphorane (e.g., methyltriphenylphosphonium bromide) to form 1-isopropenyl-3-isopropylbenzene.[12][13]

-

Hydroboration-Oxidation: The terminal alkene is then converted to a primary alcohol, 3-(3-isopropylphenyl)butan-1-ol, using a hydroboration-oxidation sequence to ensure anti-Markovnikov addition.

-

Oxidation: Finally, the primary alcohol is oxidized to the target aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to prevent over-oxidation to the carboxylic acid.[14]

Grignard Reaction Pathway

The Grignard reaction provides a powerful method for carbon-carbon bond formation through the nucleophilic attack of an organomagnesium halide.

Conceptual Protocol:

-

Grignard Reagent Formation: 3-Bromocumene is reacted with magnesium turnings in dry diethyl ether or THF to form 3-isopropylphenylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent is then added to an α,β-unsaturated aldehyde, such as crotonaldehyde, in a 1,4-conjugate addition reaction, often requiring a copper(I) salt catalyst (e.g., CuI) to promote this regioselectivity.

-

Work-up: The reaction is quenched with a proton source (e.g., aqueous ammonium chloride) to yield the target aldehyde, 3-(3-isopropylphenyl)butanal.

Enantioselective Synthesis: Accessing Chiral Purity

For high-value applications or research into the specific olfactive properties of each enantiomer, enantioselective synthesis is required. An elegant route has been developed that hinges on an asymmetric hydrogenation step.[15]

Protocol Overview:

-

Precursor Synthesis: An aldol condensation between 3-isopropylbenzaldehyde and propanal, followed by dehydration, yields the α,β-unsaturated aldehyde, (E)-3-(3-isopropylphenyl)but-2-enal.

-

Reduction to Allylic Alcohol: The unsaturated aldehyde is selectively reduced at the carbonyl group using a mild reducing agent (e.g., NaBH₄) to give the prochiral allylic alcohol, (E)-3-(3-isopropylphenyl)but-2-en-1-ol.

-

Asymmetric Hydrogenation: This is the key step. The allylic alcohol is hydrogenated using a chiral iridium-phosphinooxazoline catalyst, which directs the addition of hydrogen across the double bond with high enantioselectivity (up to 97% ee reported).[15] This produces the chiral alcohol, (R)- or (S)-3-(3-isopropylphenyl)butan-1-ol.

-

Final Oxidation: The enantiomerically enriched alcohol is then oxidized to the corresponding aldehyde, (R)- or (S)-3-(3-isopropylphenyl)butanal, using a mild oxidation protocol as described previously.

Conclusion

The synthesis of 3-(3-isopropylphenyl)butanal is a mature industrial process, with the rhodium-catalyzed hydroformylation of m-diisopropenylbenzene representing the most economically viable and widely practiced method. The primary challenge in this route—controlling selectivity to minimize byproduct formation—is managed through careful optimization of reaction conditions and recycling of starting materials. While alternative pathways based on classical organic reactions like the Friedel-Crafts and Grignard reactions are conceptually feasible, they are generally less efficient for bulk production. For specialized applications, advanced enantioselective routes leveraging asymmetric catalysis provide access to the individual enantiomers, allowing for a deeper understanding and utilization of their unique sensory properties. Future research may focus on developing more sustainable catalytic systems or exploring biocatalytic routes to further enhance the efficiency and environmental profile of this important fragrance ingredient.

References

-

ResearchGate. (n.d.). A New Enantioselective Catalytic Route to Florhydral®. Retrieved January 12, 2026, from [Link]

-

Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved January 12, 2026, from [Link]

-

ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved January 12, 2026, from [Link]

-

Springchem. (n.d.). China Florhydral CAS 125109-85-5 factory and suppliers. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). floral butanal florhydral (Givaudan). Retrieved January 12, 2026, from [Link]

- Google Patents. (1990). US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal.

-

The Perfumers Apprentice. (n.d.). Florhydral® (Givaudan). Retrieved January 12, 2026, from [Link]

-

Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved January 12, 2026, from [Link]

-

The Hive. (2004). Cumene by H2SO4 catalyzed Friedel-Crafts reaction. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Friedel-Crafts alkylation of cumene. Retrieved January 12, 2026, from [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Hydroformylation of styrene in the presence of in situ formed catalysts.... Retrieved January 12, 2026, from [Link]

-

ScienceDirect. (n.d.). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Retrieved January 12, 2026, from [Link]

- Google Patents. (2015). WO2015089811A1 - Fragrance.

-

YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved January 12, 2026, from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved January 12, 2026, from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Hydroformylation of styrene. Retrieved January 12, 2026, from [Link]

-

ARKAT USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved January 12, 2026, from [Link]

-

YouTube. (2017). Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Retrieved January 12, 2026, from [Link]

-

YouTube. (2020). CHEM 2212L Experiment 3 - Oxidation of an Unknown Alcohol. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetic and Thermodynamic Investigations of the Oxidation of Some Perfumery Alcohols. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Oxidation of 1,3-butadiene. Retrieved January 12, 2026, from [Link]

Sources

- 1. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. floral butanal, 125109-85-5 [thegoodscentscompany.com]

- 3. Perfumers Apprentice - Florhydral® (Givaudan) [shop.perfumersapprentice.com]

- 4. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 5. US4910346A - 3-(3-propan-2-ylphenyl)butanal and 3-(3-propen-2-ylphenyl)butanal - Google Patents [patents.google.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. China Florhydral CAS 125109-85-5 factory and suppliers | Springchem [sprchemical.com]

- 8. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions | MDPI [mdpi.com]

- 9. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins [mdpi.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. m.youtube.com [m.youtube.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemistry of Florhydral® Enantiomers

Abstract

Florhydral®, with the chemical name 3-(3-isopropylphenyl)butanal, is a pivotal synthetic aldehyde in modern perfumery, celebrated for its fresh, floral, and green olfactory profile reminiscent of lily-of-the-valley.[1][2] The presence of a chiral center at the β-carbon of its butanal chain gives rise to two distinct enantiomers, (S)-(+)-Florhydral® and (R)-(-)-Florhydral®, each possessing unique odor characteristics.[3][4] This technical guide provides a comprehensive exploration of the stereochemistry of Florhydral®, detailing the profound impact of chirality on its sensory perception. We will delve into the instrumental analysis required for enantiomeric separation and quantification, outline established protocols for asymmetric synthesis and enzymatic resolution, and discuss the causality behind these experimental choices. This document is intended for researchers, chemists, and professionals in the fragrance and flavor industry and the field of drug development, offering field-proven insights into the stereochemical nuances of this important aroma chemical.

Introduction: The Significance of Chirality in Olfaction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and sensory science.[5][6] Enantiomers, the pair of mirror-image isomers, often exhibit markedly different biological activities due to the stereospecific nature of their interactions with chiral biological receptors, such as enzymes and olfactory receptors.[6][7] In the realm of fragrance chemistry, the distinct olfactory profiles of enantiomers are a well-documented phenomenon.[8]

Florhydral®, a synthetic fragrance ingredient developed by Givaudan, serves as a compelling case study.[3] Its chemical structure, 3-(3-isopropylphenyl)butanal, features an asymmetric carbon atom, leading to the existence of two enantiomers.[9] While commercially available Florhydral® is typically a racemic mixture (an equal blend of both enantiomers), the individual stereoisomers possess remarkably different scent profiles.[9][10]

-

(+)-(S)-Enantiomer: This isomer is characterized by a potent green and floral scent, with a significantly lower odor threshold, making it the more powerful of the two.[3]

-

(-)-(R)-Enantiomer: In contrast, this isomer presents a weaker, more marine and plastic-like undertone.[3]

The dramatic difference in their olfactory properties underscores the importance of stereoselective synthesis and analysis in the fragrance industry to create specific and impactful scent experiences.

Chemical Structure of Florhydral® Enantiomers

| Property | (S)-(+)-Florhydral® | (R)-(-)-Florhydral® |

| Chemical Name | (+)-(S)-3-(3-Isopropyl-phenyl)-butyraldehyde | (-)-(R)-3-(3-Isopropyl-phenyl)-butyraldehyde |

| Molecular Formula | C₁₃H₁₈O | C₁₃H₁₈O |

| Molecular Weight | 190.29 g/mol | 190.29 g/mol |

| CAS Number | 125109-85-5 (racemate) | 125109-85-5 (racemate) |

| Odor Profile | Strong, green, floral, muguet | Weaker, marine, plastic undertone |

| Odor Threshold | 0.035 ng/L air | 0.88 ng/L air |

Data sourced from Scentspiracy.[3]

Instrumental Analysis of Florhydral® Enantiomers

The separation and quantification of enantiomers are critical for quality control, research, and the development of enantiomerically pure products. Chiral chromatography is the cornerstone technique for achieving this separation.[11]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers like Florhydral®. The methodology relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC Analysis of Florhydral®

Objective: To separate and quantify the (R)- and (S)-enantiomers of Florhydral® from a racemic mixture.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral Capillary Column (e.g., based on a derivatized cyclodextrin stationary phase)[11]

Methodology:

-

Sample Preparation: Prepare a dilute solution of racemic Florhydral® in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC inlet using an appropriate injection mode (e.g., split or splitless).

-

Chromatographic Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5°C/minute to 220°C.

-

Final Hold: Hold at 220°C for 10 minutes.

-

-

Detector Temperature: 280°C

-

-

Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. The peak area of each enantiomer can be used to determine the enantiomeric excess (ee) of the sample.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase: The choice of CSP is critical. Cyclodextrin-based phases are widely used for their ability to form transient diastereomeric inclusion complexes with a wide range of chiral molecules.[11] The differing stability of these complexes for each enantiomer results in their separation.

-

Temperature Programming: A temperature ramp is employed to ensure good peak shape and resolution for the volatile analytes while minimizing analysis time.

-

Flame Ionization Detector (FID): The FID is a robust and sensitive detector for organic compounds like Florhydral®, providing a response that is proportional to the mass of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative scale separations, chiral HPLC is the method of choice.[12] Similar to chiral GC, this technique utilizes a chiral stationary phase to resolve enantiomers.

Caption: Workflow for the chiral separation of Florhydral® enantiomers.

Asymmetric Synthesis and Resolution Strategies

The distinct olfactory properties of the Florhydral® enantiomers necessitate methods for their stereoselective synthesis or the resolution of the racemate.

Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly from an achiral starting material, often employing a chiral catalyst or auxiliary.[7][13] A key strategy for synthesizing enantiomerically enriched Florhydral® involves the enantioselective hydrogenation of an unsaturated precursor.[14]

Conceptual Asymmetric Synthesis Pathway

Caption: Conceptual pathway for the asymmetric synthesis of Florhydral®.

This approach offers the advantage of producing the desired enantiomer with high purity, minimizing the need for subsequent resolution steps. The choice of the chiral catalyst is paramount to achieving high enantioselectivity.[14]

Enzymatic Resolution

Enzymatic resolution is a biocatalytic method for separating enantiomers from a racemic mixture.[10] This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer.[8]

Experimental Protocol: Lipase-Mediated Kinetic Resolution of a Florhydral® Precursor

Objective: To resolve a racemic alcohol precursor of Florhydral® to obtain an enantiomerically enriched alcohol, which can then be converted to the corresponding Florhydral® enantiomer.

Materials:

-

Racemic 3-(3-isopropylphenyl)butan-1-ol

-

Lipase (e.g., from Candida antarctica)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

Methodology:

-

Reaction Setup: Dissolve the racemic alcohol in the organic solvent. Add the lipase and the acyl donor to the solution.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress using chiral GC or HPLC.

-

Reaction Quench: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separation: The resulting mixture contains the unreacted alcohol enantiomer and the esterified enantiomer. These can be separated using standard chromatographic techniques (e.g., column chromatography).

-

Hydrolysis and Oxidation: The separated ester can be hydrolyzed back to the alcohol, providing the other enantiomer. Each alcohol enantiomer can then be oxidized to the corresponding Florhydral® enantiomer.

Causality Behind Experimental Choices:

-

Lipase: Lipases are highly effective catalysts for the stereoselective acylation of alcohols. The choice of lipase can influence the enantioselectivity of the reaction.

-

Acyl Donor: Vinyl acetate is often used as an irreversible acyl donor, driving the reaction forward.

-

Monitoring: Careful monitoring is crucial to stop the reaction at around 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

Conclusion

The stereochemistry of Florhydral® provides a clear and compelling illustration of the critical role of chirality in olfaction. The distinct and potent olfactory profiles of its (S)- and (R)-enantiomers highlight the necessity for precise stereochemical control in the synthesis and application of fragrance ingredients. The analytical techniques of chiral GC and HPLC are indispensable for the separation and quantification of these enantiomers, ensuring the desired olfactory outcome. Furthermore, methodologies such as asymmetric synthesis and enzymatic resolution provide viable pathways for obtaining enantiomerically pure forms of Florhydral®, enabling perfumers to harness the specific characteristics of each stereoisomer. A thorough understanding and application of these principles are paramount for innovation and quality in the fragrance industry and related fields where stereoisomerism dictates biological activity.

References

-

Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved from [Link]

-

Brenna, E., Fuganti, C., & Serra, S. (2003). Biocatalysed synthesis of the enantiomers of the floral odorant Florhydral®. Request PDF. Retrieved from [Link]

-

Zviely, M. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Perfumer & Flavorist. Retrieved from [Link]

-

Givaudan. (n.d.). Florhydral™. Retrieved from [Link]

-

PubChem. (n.d.). Florhydral. National Center for Biotechnology Information. Retrieved from [Link]

-

Brenna, E., Fuganti, C., & Serra,S. (2002). Chirality and Fragrance Chemistry: Stereoisomers of the Commercial Chiral Odorants Muguesia and Pamplefleur. Request PDF. Retrieved from [Link]

-

Global Perfumes Shop. (n.d.). Florhydral - GIVAUDAN. Retrieved from [Link]

-

Zviely, M. (2014). The Phenylpropanals – Floral Aromatic Aldehydes. ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). floral butanal florhydral (Givaudan). Retrieved from [Link]

-

Bovo, S., Scrivanti, A., Bertoldini, M., Beghetto, V., & Matteoli, U. (2008). A New Enantioselective Catalytic Route to Florhydral®. Request PDF. Retrieved from [Link]

-

Leffingwell, J. C. (n.d.). The Florhydrals®. Leffingwell & Associates. Retrieved from [Link]

-

The Perfumers Apprentice. (n.d.). Florhydral® (Givaudan). Retrieved from [Link]

-

Springchem. (n.d.). China Florhydral CAS 125109-85-5 factory and suppliers. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Florhydral | Chemical Substance Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2025068206A1 - Perfume compositions.

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of florhydral® (7). 69. Retrieved from [Link]

-

Dötterl, S., & Mosandl, A. (2006). Linalool and lilac aldehyde/alcohol in flower scents. Electrophysiological detection of lilac aldehyde stereoisomers by a moth. PubMed. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

-

Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

-

Wagner, F. F., et al. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT. Retrieved from [Link]

-

PubMed. (2017). Asymmetric synthesis and biological activities of natural product (+)-balasubramide and its derivatives. Retrieved from [Link]

-

National Institutes of Health. (2010). Asymmetric synthesis of all the known phlegmarine alkaloids. PubMed. Retrieved from [Link]

Sources

- 1. Florhydral™ | Givaudan [givaudan.com]

- 2. floral butanal, 125109-85-5 [thegoodscentscompany.com]

- 3. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. researchgate.net [researchgate.net]

- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. longdom.org [longdom.org]

- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 13. Asymmetric synthesis and biological activities of natural product (+)-balasubramide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Olfactory properties of (R)-FlorhydralR

An In-Depth Technical Guide to the Olfactory Properties of (R)-Florhydral®

Abstract

(R)-Florhydral®, the (-)-enantiomer of 3-(3-isopropylphenyl)butanal, serves as a compelling subject for the study of stereochemistry in olfaction. While its racemate is a cornerstone of modern perfumery for its fresh, powerful lily-of-the-valley (muguet) character, the individual stereoisomers possess markedly distinct olfactory profiles.[1][2] This guide provides a detailed examination of the (-)-(R)-enantiomer, contrasting its sensory properties with its (+)-(S)-antipode. We will explore its synthesis, the quantitative and qualitative differences in its odor profile, the proposed mechanisms of its perception at the receptor level, and the analytical protocols required for its evaluation. This document is intended for researchers and development professionals engaged in fragrance science, sensory analysis, and receptor pharmacology.

Introduction: The Significance of Chirality in Muguet Aldehydes

Florhydral® (CAS 125109-85-5) is a synthetic aromatic aldehyde renowned for its intense and naturalistic green, floral character, pivotal in the creation of muguet and hyacinth fragrance accords.[3][4][5] Commercially, it is supplied as a racemic mixture.[1][6] However, the molecule possesses a single stereocenter at the β-position relative to the carbonyl group, giving rise to two enantiomers: (+)-(S)- and (-)-(R)-Florhydral®.

The study of these enantiomers reveals a fundamental principle of olfactory science: the human olfactory system is chiral and can differentiate between stereoisomers, often perceiving them as having different scents and potencies.[7] The case of Florhydral® is particularly illustrative, with its enantiomers displaying one of the most significant olfactory differentiations among commercially important fragrance molecules. This guide focuses specifically on the (-)-(R)-enantiomer, elucidating its unique sensory space.

Physicochemical & Stereochemical Profile

The distinct olfactory properties of the Florhydral® enantiomers are rooted in their unique three-dimensional structures, while their fundamental physicochemical properties remain identical.

| Property | Value | Source(s) |

| Chemical Name | (-)-(R)-3-(3-Isopropylphenyl)butanal | [2] |

| Synonyms | (-)-Florhydral®, (-)-Floral Butanal | [1][2] |

| Molecular Formula | C₁₃H₁₈O | [1][6] |

| Molecular Weight | 190.29 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | ~257 °C | [3][6] |

| Vapor Pressure | 0.0200 hPa at 20°C | [1][5] |

| Log P (octanol/water) | 3.8 | [1][3] |

| CAS Number (Racemate) | 125109-85-5 | [1][6] |

The key structural feature is the chiral carbon atom, which dictates the spatial arrangement of the substituents and, consequently, the molecule's interaction with chiral olfactory receptors.

Synthesis & Enantioselective Preparation

While the commercial production of Florhydral® yields a racemic mixture, the isolation of individual enantiomers is essential for research and olfactory characterization.

Industrial Synthesis of Racemic Florhydral®

The industrial route involves a rhodium-catalyzed hydroformylation of m-diisopropenylbenzene.[1][6] This process efficiently introduces the required formyl group but is not stereoselective, resulting in an equal mixture of (R)- and (S)-enantiomers.

Caption: Industrial synthesis of racemic Florhydral®.

Enantioselective Synthesis for Olfactory Analysis

To study the distinct properties of (R)-Florhydral®, researchers employ enantioselective synthesis. The causality behind this choice is the absolute necessity of obtaining samples with high enantiomeric purity, as even a small amount of the highly potent (S)-enantiomer could mask the true character of the (R)-form. Documented methods include:

-

Biocatalysis: Utilizing enzymes, such as lipases from Pseudomonas cepacia, for the kinetic resolution of chiral precursors.[7]

-

Asymmetric Hydrogenation: Employing chiral metal catalysts, such as iridium-phosphinooxazoline complexes, for the enantioselective hydrogenation of a prochiral α,β-unsaturated alcohol intermediate.[9] This method is often preferred for its high efficiency and ability to yield high enantiomeric excess (ee).

Caption: Generalized enantioselective synthesis pathway.

Comparative Olfactory Profile of (R)-Florhydral®

The sensory evaluation of the enantiomerically pure forms of Florhydral® reveals a dramatic difference in both odor quality and potency. The data underscores the high degree of selectivity of the human olfactory system.

Qualitative Description

-

(-)-(R)-Florhydral®: Possesses the foundational fresh, green, muguet-like character of the racemate.[2] However, it is distinguished by pronounced marine and plastic undertones .[1][2] Its overall impression is less powerful and less purely floral than its antipode.

-

(+)-(S)-Florhydral®: Exhibits a much more powerful fragrance that is greener and less watery than the racemate.[1][2] It is considered the primary contributor to the characteristic potent, fresh muguet scent of commercial Florhydral®.

-

Racemic Florhydral®: Presents a balanced profile, delivering a fresh, watery, and aldehydic lily-of-the-valley note.[1]

Quantitative Analysis: Odor Detection Threshold

The most striking difference lies in the odor detection threshold, which is the minimum concentration of a substance detectable by the human nose.

| Odorant | Odor Detection Threshold (ng/L air) | Relative Potency Factor | Source(s) |

| (-)-(R)-Florhydral® | 0.88 | 1x | [1][2] |

| (+)-(S)-Florhydral® | 0.035 | ~25x | [1][2] |

This ~25-fold difference in potency is exceptionally large and demonstrates that the (S)-enantiomer is the significantly more impactful odorant of the two.[1][2]

Proposed Mechanism of Olfactory Perception

The distinct perception of the Florhydral® enantiomers is best explained by the shape-based theory of olfaction, where the three-dimensional structure of an odorant molecule determines its interaction with specific olfactory receptors (ORs).[10][11] ORs are G-protein coupled receptors (GPCRs) with chiral binding pockets.

While the specific receptor for Florhydral® has not been definitively identified, the human olfactory receptor hOR17-4 (OR1D2) is known to be a key receptor for other lily-of-the-valley aldehydes like Bourgeonal.[11][12] It is highly probable that a similar receptor, or a family of receptors, is responsible for the perception of Florhydral®.

The different spatial arrangements of the (R) and (S) enantiomers lead to differential binding affinity and efficacy at the active site of the receptor. The more potent (S)-enantiomer likely achieves a more optimal fit within the chiral binding pocket, leading to a stronger and more efficient activation of the downstream signaling cascade, resulting in a lower detection threshold.

Caption: Hypothetical differential binding of enantiomers.

Analytical & Sensory Evaluation Protocols

The characterization of (R)-Florhydral® requires specialized analytical techniques that couple chemical separation with human sensory perception.

Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is the gold standard for analyzing the odor contribution of individual volatile compounds within a mixture.[13][14]

Causality: A standard chemical detector (like a mass spectrometer) can confirm the identity and quantity of (R)-Florhydral®, but it provides no information about its specific odor character or intensity. GC-O is a self-validating system for sensory science because it uses the most relevant detector—the human nose—to directly assess the olfactory properties of the chemically separated enantiomer.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of racemic Florhydral® or a mixture of known R/S ratio in an appropriate solvent (e.g., ethanol).

-

Injection: Inject the sample into a Gas Chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) capable of separating the (R) and (S) enantiomers.

-

Column Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% is directed to a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and 50% is directed to an olfactometry port.

-

Olfactometry Port: The effluent is mixed with humidified, charcoal-filtered air and presented to a trained sensory panelist.

-

Data Acquisition: The panelist records the exact retention time of any perceived odor, provides a detailed qualitative description (e.g., "marine," "plastic," "green"), and rates its perceived intensity.

-

Data Correlation: The sensory data from the olfactometry port is correlated with the chemical data from the detector to definitively assign the "marine, plastic" note to the (R)-enantiomer peak and the "powerful, green" note to the (S)-enantiomer peak.

Caption: Experimental workflow for GC-Olfactometry.

Safety & Regulatory Profile

For application scientists, understanding the safety and regulatory landscape is critical.

-

Toxicology: Florhydral® possesses a favorable safety profile for use in cosmetic and perfumery applications and is not classified as a skin sensitizer under GHS/CLP at typical usage concentrations.[1]

-

Environmental Profile: The substance is classified under GHS as H411: Toxic to aquatic life with long-lasting effects .[1] This necessitates responsible handling and disposal to avoid environmental release.

-

IFRA Status: As of the 51st Amendment, Florhydral® (CAS 125109-85-5) is not restricted by the International Fragrance Association (IFRA) standards, allowing for its versatile use across fragrance applications.[1]

Conclusion

(-)-(R)-Florhydral® is a technically significant molecule that provides a clear and quantifiable demonstration of stereoselectivity in human olfaction. Its distinct marine and plastic character, coupled with an odor threshold approximately 25 times higher than its (+)-(S)-antipode, highlights the exquisite precision of olfactory receptors. This guide has detailed the physicochemical properties, synthesis, comparative olfactory profile, and analytical evaluation of (R)-Florhydral®, providing a comprehensive resource for researchers. The study of such enantiomeric pairs is not merely an academic exercise; it is fundamental to advancing our understanding of structure-odor relationships and designing novel fragrance ingredients with targeted sensory outcomes.

References

- Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery.

- Givaudan. (2015). FLORHYDRAL® SAFETY DATA SHEET.

-

Wolf, S., Gelis, L., Dörrich, S., Hatt, H., & Kraft, P. (2017). Evidence for a Shape-Based Recognition of Odorants in Vivo in the Human Nose From an Analysis of the Molecular Mechanism of Lily-Of-The-Valley Odorants Detection in the Lilial and Bourgeonal Family Using the C/Si/Ge/Sn Switch Strategy. PLoS One, 12(8), e0182147. [Link]

- Leffingwell, J. C. (n.d.). The Florhydrals®. Leffingwell & Associates.

- ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5).

- Brenna, E., Fuganti, C., & Serra, S. (2004). Bioorganic chemistry and our sense of smell. Flavour and Fragrance Journal, 19(6), 483-499.

- Bertoldini, M., Bovo, S., Ciappa, A., Matteoli, U., & Scrivanti, A. (2007). A New Enantioselective Catalytic Route to Florhydral®. Helvetica Chimica Acta, 90(9), 1737-1744.

- The Perfumer's Apprentice. (2024). Florhydral SDS-6085.

-

Wolf, S., Gelis, L., Dörrich, S., Hatt, H., & Kraft, P. (2017). Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy. PLoS One, 12(8), e0182147. [Link]

-

Basketter, D. A., Wright, Z. M., & Patlewicz, G. Y. (2004). Structure-activity relationships for selected fragrance allergens. Contact Dermatitis, 50(2), 77-83. [Link]

- Givaudan. (n.d.). Florhydral™.

- National Center for Biotechnology Information. (n.d.). Florhydral. PubChem Compound Database.

- Contrebande. (n.d.). Florhydral.

- John Wiley & Sons, Inc. (2007). Lily Of The Valley Fragrance: Determining Interactions With Scent Receptors. ScienceDaily.

- Global Perfumes Shop. (n.d.). Florhydral - GIVAUDAN.

- The Good Scents Company. (n.d.). floral butanal florhydral (Givaudan).

- Hekserij. (n.d.). Florhydral (Giv).

- The Perfumer's Apprentice. (n.d.). Florhydral® (Givaudan).

- Wikipedia. (n.d.). Gas chromatography-olfactometry.

-

D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 8(10), 6536-6562. [Link]

Sources

- 1. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. The Florhydrals® [leffingwell.com]

- 3. Florhydral™ | Givaudan [givaudan.com]

- 4. contrebande.co [contrebande.co]

- 5. Perfumers Apprentice - Florhydral® (Givaudan) [shop.perfumersapprentice.com]

- 6. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 7. researchgate.net [researchgate.net]

- 8. cdn1.npcdn.net [cdn1.npcdn.net]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-FlorhydralR discovery and historical background

An In-Depth Technical Guide to the Discovery and Historical Background of (R)-Florhydral®

Executive Summary

Florhydral®, the commercial name for 3-(3-isopropylphenyl)butanal, represents a cornerstone of modern floral perfumery, particularly in the creation of authentic lily of the valley (muguet) accords. Its development by Givaudan in the late 1980s was a direct response to the perfumery industry's enduring challenge of capturing this elusive scent, a challenge compounded by the instability and regulatory scrutiny of previous synthetic substitutes. This guide provides a detailed technical account of the history, discovery, and synthesis of Florhydral®, with a specific focus on its chiral nature. It delves into the industrial-scale racemic synthesis and explores the more nuanced enantioselective routes that have been developed to isolate the individual (R) and (S) enantiomers. We will examine the distinct olfactory properties of each stereoisomer, detailing the experimental protocols for their synthesis and explaining the chemical rationale behind these advanced methodologies. This document is intended for researchers, chemists, and professionals in the fragrance and flavor industry seeking a comprehensive understanding of this pivotal aroma chemical.

The Enduring Muguet Problem: A Historical Context

The delicate, fresh, and green scent of lily of the valley (Convallaria majalis) has long been one of perfumery's most coveted notes. However, the flower is notoriously "mute," meaning its fragrance cannot be efficiently or faithfully captured through traditional extraction methods like distillation or solvent extraction.[1] This forced the industry to rely on synthetic reconstructions.

For decades, aroma chemicals like hydroxycitronellal (discovered in 1905) and later, 3-(4-tert-butylphenyl)-2-methylpropanal, commercially known as Lilial®, formed the backbone of muguet accords.[2][3] However, these materials faced growing challenges:

-

Chemical Instability: Many aldehydes are prone to oxidation and polymerization, limiting their use in certain product bases (e.g., acidic or bleaching conditions).

-

Regulatory Pressure: Lilial®, in particular, came under intense scrutiny due to toxicological concerns, leading to significant usage restrictions and eventual bans in major markets.[2]

This created a critical need for a stable, safe, and olfactively superior alternative. The stage was set for a new molecule that could provide the fresh, watery, and transparent character of muguet without the associated drawbacks.

The Genesis of Florhydral®: A Givaudan Innovation

In the late 20th century, Givaudan embarked on research programs to meet this demand. The breakthrough came in 1988 with the invention of 3-(3-isopropylphenyl)butanal by A. Chalk.[1][4] The discovery was first disclosed in US Patent 4,910,346, establishing a new chapter in floral chemistry.[1][4] The commercial product, Florhydral®, offered a unique combination of a fresh, green, and powerful muguet note with exceptional stability and a favorable safety profile, being unrestricted by IFRA standards.[1][5]

Industrial Synthesis of Racemic Florhydral®

The commercial production of Florhydral® is a classic example of industrial organometallic catalysis. The process utilizes a rhodium-catalyzed hydroformylation of a readily available petrochemical starting material, m-diisopropenylbenzene.[1][4]

Protocol 2.1: Rhodium-Catalyzed Hydroformylation

-

Reactant Charging: A high-pressure reactor is charged with m-diisopropenylbenzene and a rhodium catalyst, typically a complex like RhH(CO)(PPh₃)₃.[1]

-

Syngas Introduction: A 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, is introduced into the reactor.

-

Reaction Conditions: The reaction is heated to approximately 140°C under a pressure of around 17 atm.[1]

-

Selective Hydroformylation: The catalyst selectively facilitates the addition of a formyl group (-CHO) and a hydrogen atom across one of the isopropenyl double bonds, yielding the intermediate 3-(3-isopropenylphenyl)butyraldehyde.

-

Hydrogenation: The remaining isopropenyl double bond is subsequently reduced via catalytic hydrogenation to yield the final product, 3-(3-isopropylphenyl)butanal (racemic Florhydral®).[1]

-

Purification: The final product is purified by distillation.

The choice of a rhodium catalyst is critical for achieving the high chemo- and regioselectivity required for an efficient industrial process, favoring the formation of the desired aldehyde with minimal side products.[1]

Caption: Industrial synthesis route to racemic Florhydral®.

The Significance of Chirality: (R)- vs. (S)-Florhydral®

Florhydral® possesses a chiral center at the β-carbon of the aldehyde, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Florhydral and (S)-Florhydral.[1] The industrial process produces a 1:1 mixture of these, known as a racemate. However, advanced separation and synthesis techniques have allowed for the isolation of individual enantiomers, revealing a stark difference in their olfactory properties, a common phenomenon in fragrance chemistry.

The olfactory evaluation of the individual enantiomers demonstrated that the desired fresh muguet character is predominantly associated with the (+)-(S) enantiomer, which is significantly more potent.[6] The (-)-(R) enantiomer, conversely, is weaker and possesses a different scent profile.[1][6]

| Enantiomer | Chemical Name | Odor Profile | Odor Threshold (ng/L air) |

| (+)-(S)-Florhydral® | (+)-(S)-3-(3-Isopropylphenyl)butanal | Pronounced green, less watery, powerful muguet.[1][6] | 0.035[1][6] |

| (-)-(R)-Florhydral® | (-)-(R)-3-(3-Isopropylphenyl)butanal | Marine, plastic undertone, reduced intensity floral.[1][6] | 0.88[1][6] |

This dramatic difference in potency—the (S)-enantiomer is approximately 25 times more powerful than the (R)-enantiomer—underscores the importance of stereochemistry in olfaction and has driven research into enantioselective synthesis methods.

Pathways to Enantiopurity: The Synthesis of (R)-Florhydral

Achieving an enantiomerically pure form of Florhydral® requires moving beyond the standard industrial hydroformylation. Researchers have successfully employed two primary strategies: biocatalytic resolution and asymmetric catalysis.

Asymmetric Catalysis: The Iridium-Catalyzed Hydrogenation

A highly effective route to produce enantiomerically enriched Florhydral® involves the asymmetric hydrogenation of an unsaturated precursor. This method builds the chiral center with high fidelity using a chiral catalyst.

The key step is the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol.[7][8] This reaction utilizes a specialized iridium catalyst coordinated with a chiral phosphinooxazoline ligand. This catalytic system is capable of delivering hydrogen to one face of the double bond preferentially, inducing a high degree of asymmetry (up to 97% ee).[7]

Caption: Key steps in the asymmetric catalytic synthesis of Florhydral®.

Protocol 4.1: Asymmetric Hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol

-

Catalyst Preparation: The active chiral catalyst is prepared by reacting a suitable iridium precursor with the chosen phosphinooxazoline ligand.

-

Reaction Setup: The substrate, (E)-3-(3-isopropylphenyl)but-2-en-1-ol, is dissolved in an appropriate solvent (e.g., dichloromethane) in a pressure-resistant vessel. The chiral iridium catalyst is added.

-

Hydrogenation: The vessel is purged and pressurized with hydrogen gas. The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by GC or TLC).

-

Workup: The solvent is removed under reduced pressure, and the resulting enantiomerically enriched alcohol is purified, typically by column chromatography.

-

Oxidation: The purified chiral alcohol is then oxidized to the corresponding aldehyde, (R)- or (S)-Florhydral®, using standard methods such as pyridinium chlorochromate (PCC) or Swern oxidation. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

The success of this method hinges on the sophisticated design of the chiral ligand, which creates a chiral pocket around the iridium center, effectively guiding the substrate to bind in a specific orientation for hydrogenation.

Biocatalytic Synthesis

An alternative and "greener" approach utilizes enzymes, most commonly lipases, to resolve the racemic mixture or perform enantioselective transformations.[7][8] For instance, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing the unreacted enantiomer and the acylated product to be separated easily.

Protocol 4.2: Lipase-Catalyzed Kinetic Resolution

-

Substrate: A racemic mixture of 3-(3-isopropylphenyl)butan-1-ol is used as the starting material.

-

Enzyme and Acyl Donor: The alcohol is dissolved in a non-polar organic solvent, and a lipase (e.g., from Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate) are added.

-

Enantioselective Acylation: The mixture is incubated at a controlled temperature. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the (R)-alcohol), leaving the other enantiomer (the (S)-alcohol) largely unreacted.

-

Separation: After approximately 50% conversion, the reaction is stopped. The unreacted (S)-alcohol is separated from the (R)-acetate by column chromatography.

-

Hydrolysis and Oxidation: The separated (R)-acetate is hydrolyzed back to the (R)-alcohol. Both the (R)- and (S)-alcohols can then be independently oxidized to yield enantiopure (R)- and (S)-Florhydral®.[8]

This biocatalytic method is highly valued for its exceptional enantioselectivity under mild reaction conditions, avoiding the need for heavy metals and high pressures.

Conclusion

The story of (R)-Florhydral® is a compelling narrative of chemical innovation driven by artistic and practical needs in perfumery. From the initial industrial synthesis of a successful racemic mixture to the sophisticated, stereocontrolled synthesis of its individual enantiomers, its development showcases the increasing importance of chirality in fragrance science. The discovery that the desired muguet note resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer possesses a distinct marine character, has provided perfumers with a more refined palette and has deepened our understanding of structure-odor relationships. The continued exploration of asymmetric and biocatalytic methods promises to make these enantiopure materials more accessible, further cementing the legacy of Florhydral® as a triumph of modern fragrance chemistry.

References

-

Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Enantioselective Catalytic Route to Florhydral ® | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Biocatalysed synthesis of the enantiotners of the floral odorant Florhydral (R) | Request PDF. Retrieved from [Link]

-

Leffingwell, J.C. (n.d.). The Florhydrals®. Leffingwell & Associates. Retrieved from [Link]

-

ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved from [Link]

-

Givaudan. (n.d.). Florhydral™. Retrieved from [Link]

-

Contrebande. (n.d.). Florhydral. Retrieved from [Link]

- Google Patents. (n.d.). US9441184B2 - Floral perfuming compositions as substitutes for LILIAL®.

-

The Good Scents Company. (n.d.). floral butanal florhydral (Givaudan). Retrieved from [Link]

- Google Patents. (n.d.). US9469590B2 - Organic compounds.

-

Histoires de Parfums. (2022, April 30). A little air of Lily of the Valley. Retrieved from [Link]

Sources

- 1. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. US9441184B2 - Floral perfuming compositions as substitutes for LILIAL® - Google Patents [patents.google.com]

- 3. histoiresdeparfums.com [histoiresdeparfums.com]

- 4. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 5. floral butanal, 125109-85-5 [thegoodscentscompany.com]

- 6. The Florhydrals® [leffingwell.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Whitepaper: The Pivotal Role of Chiral Aldehydes in Modern Synthetic Chemistry and Drug Discovery

Abstract

Chiral aldehydes have emerged as exceptionally versatile and powerful tools in modern chemical research, occupying a central role in both asymmetric catalysis and the synthesis of complex molecular architectures. Their unique reactivity allows them to function not only as stereochemically defined building blocks for natural products and pharmaceuticals but also as potent organocatalysts for the enantioselective functionalization of amines. This technical guide provides an in-depth analysis of the multifaceted applications of chiral aldehydes, intended for researchers, chemists, and drug development professionals. We will explore their foundational importance, delve into their dual roles as both catalyst and substrate, and present detailed mechanistic insights, field-proven protocols, and case studies that showcase their transformative impact on the synthesis of molecules of biological and medicinal significance.

Part 1: Foundational Concepts: The Significance of Chirality and the Aldehyde Functional Group

The Imperative of Chirality in Pharmacology

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[3][4] Consequently, the two mirror-image forms of a chiral drug, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some well-known cases, cause severe adverse effects.[2] This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a practice strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] The ability to selectively synthesize one enantiomer over the other is therefore not merely an academic challenge but a critical necessity for creating safer and more effective medicines.[2][5]

The Aldehyde: A Versatile Hub for Asymmetric Transformations

The aldehyde functional group is a cornerstone of organic synthesis due to its exceptional reactivity. It can participate in a wide array of carbon-carbon bond-forming reactions, including aldol reactions, Wittig reactions, and Michael additions, making it an ideal precursor for introducing molecular complexity. When the aldehyde itself is chiral, it becomes a powerful tool for transferring stereochemical information, serving as a linchpin in the construction of enantiomerically pure molecules.

Synthetic Strategies for Accessing Enantiopure Aldehydes

The utility of chiral aldehydes is predicated on their availability in high enantiopurity. Researchers have developed several robust strategies to this end:

-

From the Chiral Pool: Nature provides a variety of enantiopure starting materials, such as amino acids and terpenes, which can be chemically converted into chiral aldehydes.[6]

-

Chiral Auxiliaries: A prochiral aldehyde can be reacted with a chiral auxiliary to form diastereomers, which can be separated and then cleaved to yield the desired enantiopure aldehyde.[7]

-

Asymmetric Catalysis: The most elegant and atom-economical approach involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral aldehyde with high enantioselectivity. This includes biocatalytic methods, such as the use of alcohol dehydrogenases (ADHs) for the stereodivergent desymmetrization of prochiral dialdehydes.[8]

-

Solid-Phase Synthesis: For certain applications, chiral α-amino aldehydes can be synthesized while anchored to a solid support, facilitating purification and subsequent reactions.[9]

Part 2: Chiral Aldehydes as Catalysts: The Rise of Asymmetric Organocatalysis

A paradigm-shifting discovery in the last two decades has been the use of chiral aldehydes as catalysts themselves. This field, a key sub-branch of organocatalysis, provides a powerful, metal-free strategy for activating primary amines and their derivatives for a host of stereoselective transformations.[10][11][12]

The Concept of "Chiral Aldehyde Catalysis"

Chiral aldehyde catalysis leverages the reversible formation of a chiral Schiff base (or imine) between the aldehyde catalyst and a primary amine substrate, such as an α-amino acid ester.[13][14] This transient intermediate mimics the function of pyridoxal-dependent enzymes in biological systems.[15] The chiral environment established by the catalyst backbone, often a binaphthol (BINOL) structure, effectively shields one face of the molecule, directing the approach of an electrophile to the opposite face and thus ensuring high enantioselectivity in the product.[13][14][15]

Mechanism of Action: Activating Amines for Stereocontrolled Reactions

The catalytic cycle provides a self-validating system for achieving stereocontrol. The key steps are:

-